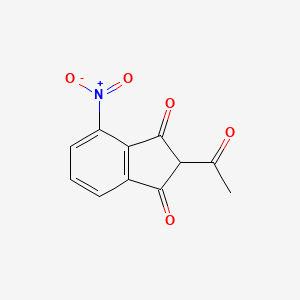

2-Acetyl-4-nitroindan-1,3-dione

説明

2-Acetyl-4-nitroindan-1,3-dione is a useful research compound. Its molecular formula is C11H7NO5 and its molecular weight is 233.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1. Use as a Selective Protecting Group for Primary Amines

2-Acetyl-4-nitroindane-1,3-dione has been effectively utilized as a primary amine protecting group. It demonstrates exceptional stability under acidic conditions and in the presence of secondary/tertiary bases. It can be removed with 2% hydrazine at ambient temperature. This compound has been used in the solid phase synthesis of various peptides and the glutathione-spermidine conjugate trypanothione (Kellam, Bycroft, Chan, & Chhabra, 1998).

2. Synthesis of Antiallergic Compounds

2-Cyanoindan-1,3-diones, which include derivatives of 2-Acetyl-4-nitroindane-1,3-dione, have been synthesized and assessed for potential antiallergy activity. These compounds showed an ability to inhibit passive cutaneous anaphylaxis in rats, mediated by rat serum containing antigen-specific IgE (Buckle, Cantello, Smith, & Spicer, 1977).

3. Novel Routes to 2-Nitroindane-1,3-diones

The cyclization of 2-(nitroacetyl)benzoic acids leads to the formation of 2-nitroindane-1,3-diones, offering a novel synthesis route for compounds including 2-Acetyl-4-nitroindane-1,3-dione (Alexander, Buckle, & Tedder, 1977).

4. Creation of Heterocyclic Compounds

2-Acetyl-4-nitroindane-1,3-dione has been used in the synthesis of new heterocyclic compounds, such as 3-ethoxycarbonyl-5-azaacenaphthene-1,4(5H)-dione derivatives (坂根, 大辻, & 井本, 1974).

5. Synthesis of Demethoxydaunomycinone

2-Acetyl-4-nitroindane-1,3-dione was used in the synthesis of (±)-demethoxydaunomycinone, a compound with potential medical applications. The process involved substitution, aldol cyclisation, reduction, and hydrolysis steps (Carr et al., 1992).

6. Preparation of Isocoumarin Derivatives

This compound was converted to 3-methyl-7-nitroisocoumarin and synthesized into 3-benzylisocoumarin derivatives. These processes involve acetylation and reaction with arylacetic acids (Mutsenietse & Rotberg, 1977).

Safety and Hazards

The safety information for 2-Acetyl-4-nitroindan-1,3-dione includes hazard statements such as H315 which indicates it causes skin irritation, H319 which indicates it causes serious eye irritation, and H335 which indicates it may cause respiratory irritation . Precautionary statements include P261 which advises avoiding breathing dust, fume, gas, mist, vapors, or spray, P271 which advises using only outdoors or in a well-ventilated area, and P280 which advises wearing protective gloves, protective clothing, eye protection, and face protection .

将来の方向性

Indane-1,3-dione, a closely related compound, is of high current interest, and this molecule has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules . Beyond its common use in the design of biologically active molecules, indane-1,3-dione is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for NLO applications . This suggests potential future directions for the use of 2-Acetyl-4-nitroindan-1,3-dione in similar applications.

特性

IUPAC Name |

2-acetyl-4-nitroindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c1-5(13)8-10(14)6-3-2-4-7(12(16)17)9(6)11(8)15/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZUSQXEYYPINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370647 | |

| Record name | 2-Acetyl-4-nitro-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25125-04-6 | |

| Record name | 2-Acetyl-4-nitro-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Trifluoromethyl)sulfanyl]benzamide](/img/structure/B1333566.png)